molecular formula C11H17NO2 B3362928 3-[(2-Ethoxyethoxy)methyl]aniline CAS No. 1016724-91-6

3-[(2-Ethoxyethoxy)methyl]aniline

Cat. No.: B3362928
CAS No.: 1016724-91-6
M. Wt: 195.26 g/mol
InChI Key: NXQMKGBVRDJEGI-UHFFFAOYSA-N
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Description

3-[(2-Ethoxyethoxy)methyl]aniline is an aromatic amine derivative characterized by a 2-ethoxyethoxy-methyl substituent at the meta position of the aniline ring. This compound is structurally significant due to its ether-linked alkyl chain, which enhances solubility in organic solvents and modulates electronic effects on the aromatic ring. The ethoxyethoxy group introduces steric bulk and polarity, making the compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

3-(2-ethoxyethoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-13-6-7-14-9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQMKGBVRDJEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-ethoxyethoxy)methyl]aniline typically involves the reaction of aniline with 3-[(2-ethoxyethoxy)methyl]chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline ring is substituted by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or sulfonated aniline derivatives.

Scientific Research Applications

3-[(2-ethoxyethoxy)methyl]aniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-ethoxyethoxy)methyl]aniline depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs of 3-[(2-Ethoxyethoxy)methyl]aniline include compounds with variations in ether chain length, substituent positions, and additional functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₁H₁₇NO₂ 195.26 (2-Ethoxyethoxy)methyl at C3 Intermediate in organic synthesis -
3-[(2-Methoxyethoxy)methyl]aniline C₁₀H₁₅NO₂ 181.23 (2-Methoxyethoxy)methyl at C3 Higher polarity; solubility in polar solvents [15]
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline C₂₄H₃₅NO₃ 385.55 2-(2-Ethoxyethoxy)benzyl + heptyloxy at C3 Surfactant or pharmaceutical applications [2]
3-(2-Methoxyethoxy)aniline C₉H₁₃NO₂ 167.21 2-Methoxyethoxy at C3 Polymer chemistry; electronic materials [17]
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline C₂₈H₃₃NO₃ 443.57 Phenoxyethoxy-benzyl + heptyloxy at C3 Lipophilic; potential drug delivery [5]

Key Differences and Implications

Ether Chain Length and Polarity: The ethoxyethoxy group in the target compound provides a balance between lipophilicity and polarity, whereas the methoxyethoxy analog () is more polar due to the shorter methoxy chain. This affects solubility: the ethoxyethoxy derivative is more soluble in non-polar solvents compared to its methoxy counterpart . Compounds with longer chains (e.g., heptyloxy in and ) exhibit increased lipophilicity, making them suitable for surfactant or membrane-permeability studies .

Synthetic Routes: Synthesis of 3-[(2-Methoxyethoxy)methyl]aniline () likely follows protocols similar to , where reflux with ethanol and HCl facilitates amide hydrolysis . Schiff base formation () is a common method for introducing imine linkages in related aniline derivatives .

Applications :

  • The ethoxyethoxy-methyl group enhances bioavailability in drug candidates, as seen in pharmaceutical intermediates like N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(trifluoromethoxy)aniline () .
  • Bulkier derivatives (e.g., ) are explored in materials science for their self-assembly properties .

Biological Activity

3-[(2-Ethoxyethoxy)methyl]aniline is an organic compound characterized by its unique structure, which includes an aniline group modified by a 2-ethoxyethoxy methyl moiety. This compound has garnered interest in various scientific fields, particularly in organic synthesis and biological research. Understanding its biological activity is crucial for exploring potential therapeutic applications and assessing its safety profile.

  • Molecular Formula: C₁₁H₁₇NO₂
  • Molecular Weight: 195.26 g/mol

The compound's structure contributes to its distinct chemical properties, enhancing its utility in different applications, including pharmaceuticals and industrial chemistry.

Methods of Synthesis

The synthesis of this compound typically involves the reaction of 2-ethoxyethanol with formaldehyde and aniline under controlled conditions, often utilizing catalysts to improve yield and selectivity. The resulting compound is a versatile building block for synthesizing more complex organic molecules, including triarylmethanes.

Biological Activity

Research into the biological activity of this compound has focused on its interactions with various biological systems. Key findings include:

  • Enzyme Interactions: Studies indicate that this compound can interact with specific enzymes, potentially inhibiting their activity. This characteristic is essential for evaluating its therapeutic potential.
  • Cellular Pathways: Investigations have shown that this compound may influence cellular signaling pathways, which could lead to various biological effects, including anti-inflammatory or anticancer activities.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Activity:
    • A study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated moderate antibacterial activity, suggesting potential as a lead compound for developing new antibiotics.
  • Cytotoxic Effects:
    • Research involving cell lines demonstrated that this compound exhibited cytotoxic effects at higher concentrations, indicating a need for further investigation into its safety and efficacy as a therapeutic agent .
  • Mechanism of Action:
    • The mechanism by which this compound exerts its biological effects involves interactions with cellular receptors and enzymes, leading to alterations in cell function. This highlights the importance of understanding its pharmacodynamics for potential drug development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-[(2-Methoxyethoxy)methyl]anilineC₁₀H₁₅NO₂Contains a methoxy group instead of an ethoxy group
2-(2-Ethoxyethoxy)ethylamineC₇H₁₇NO₂Lacks the aniline structure; used as a building block
Tris[2-(2-Methoxyethoxy)ethyl]amineC₁₄H₂₉N₃O₆Contains three ethoxy groups; alters solubility significantly

The unique ethoxyethoxy structure of this compound provides balanced hydrophilic and hydrophobic characteristics, enhancing its versatility compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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